REACTION_CXSMILES
|
Br[C:2]1[C:10]2[C:9]([Cl:11])=[N:8][C:7]([Cl:12])=[N:6][C:5]=2[NH:4][CH:3]=1.[Li][CH2:14]CCC.CI>C1COCC1>[Cl:12][C:7]1[N:8]=[C:9]([Cl:11])[C:10]2[C:2]([CH3:14])=[CH:3][NH:4][C:5]=2[N:6]=1
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Name
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|
Quantity
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1.4 g
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Type
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reactant
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Smiles
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BrC1=CNC=2N=C(N=C(C21)Cl)Cl
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Name
|
|
Quantity
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200 mL
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Type
|
solvent
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Smiles
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C1CCOC1
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Name
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|
Quantity
|
9.75 mL
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
|
|
Quantity
|
396 μL
|
Type
|
reactant
|
Smiles
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CI
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at −78° C. for one more hour
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was dropwise added into the reaction mixture over a period of one hour
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Duration
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1 h
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Type
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CUSTOM
|
Details
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quenched
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Type
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ADDITION
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Details
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by adding 20 mL of saturated aqueous NH4Cl solution at this temperature
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Type
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CUSTOM
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Details
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The reaction mixture was then partitioned between 100 mL of saturated NaHCO3 and 100 mL of EtOAc
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Type
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CUSTOM
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Details
|
The organic layer was separated
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Type
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EXTRACTION
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Details
|
the aqueous layer is extracted with EtOAc (3×100 mL)
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Type
|
WASH
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Details
|
Combined organic layers were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated
|
Name
|
|
Type
|
product
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Smiles
|
ClC=1N=C(C2=C(N1)NC=C2C)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |